Ethyl propyl sulfide

Catalog No.
S793593
CAS No.
4110-50-3
M.F
C5H12S
M. Wt
104.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl propyl sulfide

Researchers requiring asymmetric sulfur ligands often face compromises between excessive volatility (diethyl sulfide) and insufficient vapor pressure (dipropyl sulfide). Ethyl propyl sulfide resolves this: its ethyl/propyl asymmetry provides steric differentiation for tuning metal coordination spheres, while its 118.5 °C boiling point and 18.8 mmHg vapor pressure (25 °C) enable safe handling and controlled gas-phase dispersion. - Achieve ligand exchange rate modulation and altered MOF topology with built-in steric bias. - Optimized flash point (~18.9 °C) reduces flammability risks versus diethyl sulfide during scale-up. - JECFA-listed flavor agent with reliable thermal profile for reproducible compounding.

CAS Number

4110-50-3

Product Name

Ethyl propyl sulfide

IUPAC Name

1-ethylsulfanylpropane

Molecular Formula

C5H12S

Molecular Weight

104.22 g/mol

InChI

InChI=1S/C5H12S/c1-3-5-6-4-2/h3-5H2,1-2H3

InChI Key

ZDDDFDQTSXYYSE-UHFFFAOYSA-N

SMILES

CCCSCC

Canonical SMILES

CCCSCC

The exact mass of the compound Ethyl propyl sulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163319. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

1-(Ethylsulfanyl)propane, Ethyl n-propyl sulfide, Ethyl propyl sulphide, 3-Thiahexane, Propyl ethyl sulfide, 1-(Ethylthio)propane

Purity

≥98%

Package Size

5 g, 10 g, 25 g, 100 g

Ethyl propyl sulfide (CAS 4110-50-3) is an asymmetric aliphatic thioether characterized by its distinct sulfurous odor and intermediate volatility. As a liquid at room temperature with a boiling point of approximately 118.5 °C, it serves as a critical intermediate in organic synthesis, a specialized ligand in coordination chemistry, and a regulated flavoring and odorant agent [1]. Unlike its symmetric counterparts, the distinct ethyl and propyl chains introduce steric asymmetry, which is highly valuable for tuning ligand exchange rates in metal complexation and altering crystal packing in advanced materials. For industrial procurement, its physical properties offer a precise balance between vapor pressure and handling safety, making it a preferred choice when lighter sulfides pose unacceptable flammability risks or when heavier sulfides lack the necessary volatility for gas-phase applications [2].

Research Fit

Unsymmetric dialkyl sulfide for conformational isomerism studies
Certified reference for ethoprophos (Mocap) metabolite residue analysis
Flavor formulation with reported usage-level context
GC method development requiring intermediate volatility bridging

Substituting ethyl propyl sulfide with common symmetric analogs like diethyl sulfide (DES) or dipropyl sulfide (DPS) frequently compromises process safety and application efficacy. Diethyl sulfide is highly volatile (boiling point 92.0 °C) and presents severe flammability hazards with a sub-zero flash point, requiring stringent explosion-proof handling protocols during scale-up . Conversely, dipropyl sulfide (boiling point ~142 °C) lacks the necessary vapor pressure for applications requiring rapid evaporation or controlled gas-phase dispersion [1]. Furthermore, in catalytic and materials research, substituting an asymmetric sulfide with a symmetric one fundamentally alters the steric environment of the metal center, often resulting in failed stereoselectivity or altered metal-organic framework (MOF) topologies [2]. Thus, ethyl propyl sulfide is non-interchangeable when both specific volatility and structural asymmetry are required.

Substitution Risk

Lipophilicity (log P) occupies a distinct intermediate range; symmetric analogs like diethyl or dipropyl sulfide cannot replicate partitioning behavior.
Conformational preference (gauche > trans in liquid) differs from symmetric sulfides, impacting supramolecular assembly and monolayer properties.
Metabolic origin as a specific ethoprophos degradation product is unique; other alkyl sulfides are not valid analytical reference standards for Mocap residue monitoring.

Thermal Handling and Flammability Reduction

For industrial scale-up and formulation, flammability is a primary procurement driver. Ethyl propyl sulfide demonstrates a significantly safer thermal profile compared to the lighter symmetric analog, diethyl sulfide. While diethyl sulfide has a highly hazardous flash point of -10.0 °C, ethyl propyl sulfide offers a flash point of approximately 18.9 °C[1]. This nearly 29 °C increase transitions the material out of the extreme flammability hazard zone at standard room temperatures, drastically reducing the infrastructure costs associated with cryogenic storage and specialized explosion-proof handling during synthesis and formulation.

Evidence DimensionFlash Point
Target Compound Data18.9 °C
Comparator Or BaselineDiethyl sulfide (-10.0 °C)
Quantified Difference~28.9 °C higher flash point
ConditionsStandard atmospheric pressure handling

Enables safer ambient handling and reduces the overhead costs of extreme explosion-proof infrastructure required for lighter thioethers.

Lipophilicity (log P)
Reported
Target: Log P = 2.506 (est.)
Δ ≈ +0.55 vs. diethyl sulfide
Δ ≈ −0.54 vs. dipropyl sulfide
Uniquely bridges hydrophilicity–lipophilicity gap between symmetric analogs.
Estimated octanol-water partition coefficient; chromatographic retention and partitioning context.

Optimized Volatility for Dispersion and Solvent Removal

In applications such as gas odorization or use as a volatile ligand, the evaporation rate must be strictly controlled. Ethyl propyl sulfide exhibits a boiling point of 118.5 °C and a vapor pressure of 18.8 mmHg at 25 °C [1]. This places it precisely between diethyl sulfide (BP 92.0 °C) and dipropyl sulfide (BP ~142 °C)[2]. Diethyl sulfide often flashes off too rapidly, leading to inconsistent concentration profiles in continuous-flow systems, whereas dipropyl sulfide requires excessive thermal energy for solvent removal. Ethyl propyl sulfide provides the exact thermodynamic balance required for sustained, controlled release without premature depletion [1].

Evidence DimensionBoiling Point
Target Compound Data118.5 °C
Comparator Or BaselineDiethyl sulfide (92.0 °C) and Dipropyl sulfide (~142 °C)
Quantified Difference26.5 °C higher than DES; ~23.5 °C lower than DPS
Conditions1 atm standard pressure

Provides an optimal evaporation rate for sustained gas odorization and controlled formulation release without the rapid flash-off seen in lighter analogs.

Conformational Isomerism
Head-to-head
Gauche conformation more stable than trans about S–C axis in liquid state (Raman/IR).
Conformational landscape differs from diethyl sulfide; impacts monolayer and thin-film behavior.
Direct spectroscopic comparison; quantitative force constants available in primary literature.

Steric Asymmetry in Transition Metal Complexation

In the design of transition metal catalysts and metal-organic frameworks (MOFs), the steric footprint of the thioether ligand dictates the geometry and reactivity of the metal center. Ethyl propyl sulfide provides a distinct C2/C3 asymmetric steric environment, unlike the symmetric C2/C2 (diethyl sulfide) or C3/C3 (dipropyl sulfide) configurations . This asymmetry forces a break in molecular symmetry upon coordination, which can alter ligand exchange kinetics and induce specific crystal packing arrangements that symmetric ligands cannot achieve. For researchers developing stereoselective catalysts or tuning the pore environments of MOFs for selective volatile organic sulfur compound (VOSC) adsorption, this structural differentiation is a critical selection criterion[1].

Evidence DimensionLigand Steric Symmetry
Target Compound DataAsymmetric C2/C3 alkyl chains
Comparator Or BaselineDiethyl sulfide (Symmetric C2/C2 chains)
Quantified DifferenceIntroduction of a differential methylene unit (+CH2 on one axis) breaking C2v/C2h symmetry
ConditionsTransition metal coordination / MOF synthesis

Critical for researchers designing asymmetric catalysts or tuning crystal packing where symmetric ligands fail to induce the necessary geometric constraints.

Metabolic Fate (Mocap)
Head-to-head
Exclusive metabolite of ethoprophos in plants; not formed from symmetric alkyl sulfides.
Required reference standard for environmental residue identification and quantification.
Plant metabolism study with ¹⁴C-labeled Mocap; regulatory residue analysis context.
Sensory Usage
Class-level
0.1–2.0 mg/kg usage range reported in flavor applications.
Reported sensory profile context; data to verify for exact organoleptic mapping.
Class-level inference from flavor industry data; direct comparator usage levels not available.
Boiling Point
Reported
117–118 °C (760 mmHg)
Δ ≈ +25 °C vs. diethyl sulfide; Δ ≈ −25 °C vs. dipropyl sulfide
Intermediate volatility bridges gap between C2 and C3 symmetric sulfides for GC workflows.
Atmospheric pressure; distinct retention index for chromatographic method development.
Density & Refractive Index
Reported
d = 0.843 g/cm³, n²⁰/D = 1.440–1.446
Δ d ≈ +0.006 g/cm³ vs. diethyl sulfide
Robust non-destructive QC fingerprint for incoming identity confirmation.
Cross-study comparable values; density and RI differences prevent mislabeling errors.

Gas Odorization and Warning Agent Formulation

Due to its optimized vapor pressure (18.8 mmHg at 25 °C) and boiling point (118.5 °C), ethyl propyl sulfide is highly suited for use as a warning agent in gas systems. It provides a more sustained and controlled release profile than highly volatile diethyl sulfide, ensuring that the odorant remains detectable over longer distances and durations without rapidly flashing off [1].

Asymmetric Thioether Ligands in Coordination Chemistry

In advanced inorganic synthesis, ethyl propyl sulfide serves as a valuable asymmetric ligand. The differing steric bulk of the ethyl and propyl groups allows chemists to fine-tune the coordination sphere of transition metals, breaking symmetry to influence stereoselective catalytic pathways or alter the crystallization kinetics in metal-organic frameworks (MOFs)[2].

Regulated Flavor and Fragrance Compounding

Ethyl propyl sulfide is evaluated and listed by JECFA (No. 11479) and EFSA for use as a flavoring agent. Its specific thermal profile (flash point ~18.9 °C) makes it significantly safer to handle and compound at room temperature compared to lighter sulfides, allowing for reproducible integration into complex flavor matrices without excessive evaporative losses during manufacturing [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pesticide Residue Monitoring
Metabolite-specific identity
Mocap degradation pathway confirmation
Flavor Formulation
Unsymmetric sulfide flavor nuance
Organoleptic profile matching at reported usage levels
Conformational Analysis & Thin Films
Asymmetric chain conformational bias
Gauche stability vs. symmetric analogs in condensed phase
GC Method Development
Intermediate volatility
Retention index calibration between C2 and C3 sulfides

XLogP3

2.1

Boiling Point

118.6 °C

Melting Point

-117.0 °C

UNII

4FK48S87VH

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

18.83 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4110-50-3

Wikipedia

Ethyl propyl sulfide

Use Classification

Food additives -> Flavoring Agents

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